molecular formula C17H22FN3O3S2 B6556560 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-pentylpropanamide CAS No. 1040667-40-0

3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-pentylpropanamide

Cat. No. B6556560
CAS RN: 1040667-40-0
M. Wt: 399.5 g/mol
InChI Key: SIBWADVZSLTGBG-UHFFFAOYSA-N
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Description

3-[2-(4-Fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-pentylpropanamide, also known as 4-FBS, is an organic compound used in research laboratories for a variety of applications. It is a versatile compound that can be used in a variety of experiments and has a wide range of potential applications. 4-FBS is a colorless solid that is insoluble in water but soluble in organic solvents. It is also a relatively inexpensive compound, making it a popular choice for research laboratories.

Scientific Research Applications

3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-pentylpropanamide has a wide range of applications in scientific research. It has been used in studies of enzyme kinetics and as a substrate for drug-target interactions. It has also been used in studies of the structure and function of proteins, as well as in studies of the structure and function of DNA and RNA. Additionally, 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-pentylpropanamide has been used in studies of the interaction of drugs with their targets and in studies of drug metabolism.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-pentylpropanamide in laboratory experiments is its low cost and availability. Additionally, it is a relatively simple compound to synthesize, making it ideal for research laboratories. However, its mechanism of action is not well understood, and the biochemical and physiological effects of the compound are not yet known. Additionally, it is not water-soluble, making it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-pentylpropanamide. Further studies are needed to understand its mechanism of action and its biochemical and physiological effects. Additionally, more research is needed to explore the potential applications of 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-pentylpropanamide in drug-target interactions and drug metabolism. Additionally, further research is needed to develop new methods for synthesizing 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-pentylpropanamide and to explore the potential for using it in other laboratory experiments. Finally, further studies are needed to explore the potential for using 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-pentylpropanamide in the development of new drugs and therapies.

Synthesis Methods

3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-pentylpropanamide can be synthesized through a series of steps involving the reaction of 4-fluorobenzenesulfonamide with a thiazole derivative in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent, such as dichloromethane, and the product is then purified by recrystallization. This method is relatively simple and can be carried out in a laboratory setting.

properties

IUPAC Name

3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-pentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O3S2/c1-2-3-4-11-19-16(22)10-7-14-12-25-17(20-14)21-26(23,24)15-8-5-13(18)6-9-15/h5-6,8-9,12H,2-4,7,10-11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBWADVZSLTGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CCC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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